molecular formula C8H10BrOP B1528430 (4-Bromophenyl)dimethylphosphine oxide CAS No. 4648-59-3

(4-Bromophenyl)dimethylphosphine oxide

Cat. No. B1528430
Key on ui cas rn: 4648-59-3
M. Wt: 233.04 g/mol
InChI Key: VVPOOPJRWPTMGB-UHFFFAOYSA-N
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Patent
US08951993B2

Procedure details

A solution of 1,4-dibromobenzene (2.35 g, 10 mmol), dimethylphosphine oxide (0.78 g, 10 mmol), and tetrakis(triphenylphosphine) palladium (0) (0.5 g) in nitrogen-purged CH3CN (20 mL) and triethylamine (5 mL) was heated at reflux for overnight. Then, the reaction mixture was concentrated and the residue was chromatographed on silica gel (0˜20 percent MeOH/DCM) to afford the product (600 mg, 26%) as a colorless solid; 1H NMR (CD3OD): δ 7.80-7.70 (m, 4H), 1.75 (d, 6H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.[CH3:9][PH:10](=[O:12])[CH3:11].CC#N>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([P:10](=[O:12])([CH3:11])[CH3:9])=[CH:4][CH:3]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
0.78 g
Type
reactant
Smiles
CP(C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CC#N
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (0˜20 percent MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)P(C)(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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